Physicochemical properties and exact mass of 2-(Acetylamino)-6-hydroxyhexanoic acid
Physicochemical properties and exact mass of 2-(Acetylamino)-6-hydroxyhexanoic acid
An In-Depth Technical Guide to the Physicochemical Properties and Exact Mass of 2-(Acetylamino)-6-hydroxyhexanoic acid
Introduction
2-(Acetylamino)-6-hydroxyhexanoic acid, a derivative of the non-proteinogenic amino acid 6-hydroxy-norleucine, is a molecule of significant interest in the fields of biochemistry and drug development. Its structure, featuring a hydrophilic hydroxyl group at the terminus of the side chain and an acetylated alpha-amino group, imparts unique chemical characteristics that are pertinent to its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of its physicochemical properties, exact mass, and a validated analytical methodology for its characterization. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Acetylamino)-6-hydroxyhexanoic acid is fundamental for its application in research and development. These properties influence its solubility, membrane permeability, and interaction with biological targets. The following table summarizes the key physicochemical parameters of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C8H15NO4 | - |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 167305-84-2 | [1] |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa (Carboxyl) | ~2-3 (Estimated) | Inferred from similar amino acids |
| pKa (Amide) | Not applicable | - |
| logP | Not available | - |
| Solubility | Soluble in water (Predicted) | [2] |
Causality Behind Properties:
The presence of a carboxylic acid, a hydroxyl group, and an amide group contributes to the predicted aqueous solubility of 2-(Acetylamino)-6-hydroxyhexanoic acid. The acetyl group at the alpha-amino position neutralizes the positive charge of the amine, which can influence its interaction with biological membranes and receptors compared to its non-acetylated counterpart. The terminal hydroxyl group offers a site for potential further modification or hydrogen bonding interactions.
Exact Mass and Mass Spectrometric Analysis
The exact mass is a critical parameter for the unambiguous identification and quantification of a compound using high-resolution mass spectrometry (HRMS).
Monoisotopic Mass: 189.09496 u
The calculated monoisotopic mass is essential for setting up HRMS instruments for selective ion monitoring (SIM) or for extracting ion chromatograms from full-scan data, providing high specificity in complex biological matrices.
Mass Spectrometry Fragmentation:
In tandem mass spectrometry (MS/MS), 2-(Acetylamino)-6-hydroxyhexanoic acid is expected to exhibit characteristic fragmentation patterns. Common fragmentation pathways for N-acetylated amino acids include the neutral loss of water (H₂O), the loss of the acetyl group as ketene (CH₂=C=O), and the formation of immonium ions.[1][3]
Experimental Protocol: Quantification by LC-MS/MS
The following protocol outlines a robust and self-validating method for the quantification of 2-(Acetylamino)-6-hydroxyhexanoic acid in a biological matrix, such as human plasma.
1. Sample Preparation:
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Objective: To extract the analyte from the plasma matrix and remove interfering substances.
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Procedure:
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To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a new microcentrifuge tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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2. Liquid Chromatography:
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Objective: To separate the analyte from other components in the sample.
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Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining this polar analyte.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient:
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0-1 min: 2% B
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1-5 min: 2-98% B
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5-6 min: 98% B
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6-6.1 min: 98-2% B
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6.1-8 min: 2% B
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-
Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
3. Mass Spectrometry:
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Objective: To detect and quantify the analyte with high specificity and sensitivity.
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Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ESI.
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Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Precursor ion (Q1) m/z 190.1 (M+H)⁺ → Product ion (Q3) m/z (specific fragment to be determined experimentally, e.g., loss of water or acetyl group).
-
Internal Standard: Corresponding transition for the stable isotope-labeled standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Data Analysis and Validation:
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Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
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Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to regulatory guidelines.
Visualizations
Experimental Workflow Diagram:
Caption: LC-MS/MS workflow for the quantification of 2-(Acetylamino)-6-hydroxyhexanoic acid.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and exact mass of 2-(Acetylamino)-6-hydroxyhexanoic acid. The detailed LC-MS/MS protocol offers a starting point for the development of robust analytical methods essential for its study in various scientific disciplines. The provided information is critical for researchers and drug development professionals to effectively utilize this compound in their work, from initial in vitro experiments to more complex in vivo studies.
References
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PubMed. (2023, December 15). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. Retrieved from [Link]
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NextSDS. (n.d.). (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid. Retrieved from [Link]
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ResearchGate. (2026, January 5). Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS | Request PDF. Retrieved from [Link]
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mzCloud. (2016, February 10). 2 Acetylamino hexanoic acid. Retrieved from [Link]
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LifeTein. (2025, January 8). Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. Retrieved from [Link]
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PubChem. (n.d.). N-acetyl-6-oxo-L-norleucine. Retrieved from [Link]
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YouTube. (2021, January 14). Structure Determination from Spectra (2) (H NMR, C NMR, IR) [Ketones, Alkanes, Alcohols). Retrieved from [Link]
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Wikipedia. (n.d.). Norleucine. Retrieved from [Link]
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PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]
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FooDB. (2011, September 21). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]
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PubMed. (2015, January 15). Amino acid N-acetylation: metabolic elimination of symmetric dimethylarginine as symmetric N(α)-acetyldimethylarginine, determined in human plasma and urine by LC-MS/MS. Retrieved from [Link]
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Oxford Academic. (2016, August 1). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats | Journal of Chromatographic Science. Retrieved from [Link]
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PubMed. (n.d.). Liquid chromatographic-mass spectrometric analysis of N-acetylamino acids in human urine. Retrieved from [Link]
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